CDM-3032

Solubility Formulation Aqueous compatibility

CDM-3032 (N-(piperidine-4-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxamide hydrochloride) is a synthetic small-molecule anti-hepatitis B virus (HBV) agent derived from the imidazo[1,2-a][1,8]naphthyridine scaffold. It was discovered through structure-activity relationship (SAR) optimization of the interferon (IFN)-like parent compound CDM-3008 (RO8191).

Molecular Formula C18H16ClF6N5O
Molecular Weight 467.8
Cat. No. B1192487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDM-3032
SynonymsCDM3032;  CDM 3032;  CDM-3032
Molecular FormulaC18H16ClF6N5O
Molecular Weight467.8
Structural Identifiers
SMILESO=C(C1=CN2C(C=CC3=C(C(F)(F)F)C=C(C(F)(F)F)N=C23)=N1)NC4CCNCC4.[H]Cl
InChIInChI=1S/C18H15F6N5O.ClH/c19-17(20,21)11-7-13(18(22,23)24)28-15-10(11)1-2-14-27-12(8-29(14)15)16(30)26-9-3-5-25-6-4-9;/h1-2,7-9,25H,3-6H2,(H,26,30);1H
InChIKeyOJNFDIYZVDXQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CDM-3032 Procurement Guide: Key Specifications and Comparator Landscape for This Imidazonaphthyridine Anti-HBV Agent


CDM-3032 (N-(piperidine-4-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxamide hydrochloride) is a synthetic small-molecule anti-hepatitis B virus (HBV) agent derived from the imidazo[1,2-a][1,8]naphthyridine scaffold. It was discovered through structure-activity relationship (SAR) optimization of the interferon (IFN)-like parent compound CDM-3008 (RO8191) [1]. CDM-3032 retains anti-HBV and anti-HCV activity while exhibiting dramatically improved aqueous solubility and hepatic metabolic stability relative to its progenitor, positioning it as a tool compound for investigating IFN-like and IFN-independent antiviral mechanisms [1].

Why CDM-3032 Cannot Be Replaced by Generic Imidazonaphthyridine Analogs: Critical Physicochemical and Pharmacokinetic Differentiation


CDM-3032 belongs to a chemotype in which minor structural modifications produce drastic changes in solubility, metabolic stability, and mechanism of action. The parent compound CDM-3008 suffers from low aqueous solubility (0.92 mg/mL) and rapid hepatic microsomal clearance (T1/2 of 34.1–58.2 min), which preclude reliable in vivo dosing [1]. Other in-class derivatives such as CDM-3026 (compound 19) lack anti-HBV activity entirely, while CDM-3030 (compound 17) retains anti-HBV activity but through a mechanistically distinct, IFN-like pathway [1]. Furthermore, structurally related amide-bearing analogs developed by Tang et al. act as HCV entry inhibitors without reported anti-HBV efficacy [2]. These intra-class divergences mean that procurement of any analog other than CDM-3032 will yield fundamentally different experimental outcomes in solubility, stability, antiviral spectrum, and mechanistic readouts.

CDM-3032 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against CDM-3008 and In-Class Analogs


Aqueous Solubility: CDM-3032 vs. CDM-3008 — Greater Than 32-Fold Improvement Measured by HPLC

CDM-3032 exhibits markedly superior aqueous solubility compared to its parent compound CDM-3008 (RO8191). The solubility of CDM-3032 exceeded 30 mg/mL, whereas CDM-3008 achieved only 0.92 mg/mL under identical conditions, representing an improvement of at least 32.6-fold [1]. This was achieved by replacing the oxadiazole ring of CDM-3008 with a piperidine amide moiety and introducing a hydrochloride salt, which disrupted molecular planarity and enhanced aqueous compatibility [1].

Solubility Formulation Aqueous compatibility

Metabolic Stability in Mouse Hepatic Microsomes: CDM-3032 Half-Life Exceeds 120 Minutes Versus 58.2 Minutes for CDM-3008

In mouse hepatic microsome assays, CDM-3032 demonstrated a half-life (T1/2) exceeding 120 minutes, whereas CDM-3008 exhibited a T1/2 of only 58.2 minutes [1]. This represents a greater than 2.1-fold improvement in metabolic stability. The dramatically extended half-life indicates that CDM-3032 is substantially more resistant to murine hepatic oxidative metabolism than its parent compound [1].

Metabolic stability Mouse microsomes Hepatic clearance

Metabolic Stability in Human Hepatic Microsomes: CDM-3032 Half-Life Exceeds 120 Minutes Versus 34.1 Minutes for CDM-3008

In human hepatic microsome assays, CDM-3032 demonstrated a T1/2 exceeding 120 minutes, while CDM-3008 showed a T1/2 of only 34.1 minutes — a greater than 3.5-fold improvement [1]. This cross-species concordance (mouse and human) strengthens the translational relevance of the stability gain. The authors noted that CDM-3032 'might have the advantage of a sustained anti-HBV effect' as a direct consequence of this improved metabolic profile [1].

Metabolic stability Human microsomes Hepatic clearance Translation

Anti-HBV Activity in PXB Cells: CDM-3032 Is Active (IC50 8.4–10.0 μM) While CDM-3026 Is Inactive

In primary cultured human hepatocytes (PXB cells) infected with HBV genotype C, CDM-3032 exhibited anti-HBV activity with IC50 values of 10.0 μM and 8.4 μM, without cytotoxicity [1]. In contrast, CDM-3026 (compound 19) — a structurally related in-class derivative also bearing an aminoethyl ether substitution — showed no detectable anti-HBV activity in the same PXB cell assay [1]. CDM-3030 (compound 17) retained anti-HBV activity but operated through an IFN-like mechanism (significant OAS-1 induction), unlike CDM-3032 [1]. This demonstrates that anti-HBV activity within this chemotype is exquisitely sensitive to structural substitution and cannot be assumed across analogs.

Anti-HBV activity PXB cells cccDNA Selectivity

Anti-HCV Activity Retention: CDM-3032 (90.7% Inhibition) Matches CDM-3008 Potency at 30 μM

CDM-3032 retained potent anti-HCV activity with 90.7% inhibition at 30 μM, comparable to CDM-3008 which showed 92.1% inhibition under the same assay conditions [1]. CDM-3032 exhibited only weak cytotoxicity, whereas another derivative CDM-3026 (compound 19) showed substantially higher cytotoxicity (19.8%) with lower anti-HCV activity (78.2%) [1]. This demonstrates that the structural modifications introduced in CDM-3032 preserved the anti-HCV potency of the parent scaffold while mitigating the cytotoxicity observed in other analogs.

Anti-HCV activity Potency retention Dual antiviral

Mechanistic Divergence: CDM-3032 Does Not Significantly Induce OAS-1 mRNA Unlike CDM-3008 and CDM-3030

In JHH-7 human hepatocellular carcinoma cells, CDM-3032 did not significantly increase OAS-1 mRNA expression, in contrast to CDM-3008 (compound 1) and CDM-3030 (compound 17), both of which induced clear OAS-1 upregulation [1]. The authors noted that 'an oxadiazole ring is necessary for the IFN-like effect' and that CDM-3032, which replaces the oxadiazole with a piperidine amide, may exert its anti-HBV activity through a mechanism independent of the IFN/JAK/STAT pathway [1]. Notably, CDM-3008 suppresses HBV via IFNAR2 binding and JAK/STAT-mediated ISG induction with an IC50 of 0.1 μM against HBV DNA in primary human hepatocytes [2].

Mechanism of action OAS-1 Interferon-stimulated genes Non-IFN pathway

CDM-3032 Optimal Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro HBV Infection Models Requiring Sustained Compound Exposure Without Solvent Toxicity

CDM-3032's >30 mg/mL aqueous solubility [1] enables preparation of concentrated stock solutions in aqueous buffer rather than DMSO, reducing organic solvent carryover in long-term (14-day) PXB cell infection assays. This is critical for chronic HBV infection models where cumulative DMSO exposure can confound viability and antiviral readouts. CDM-3008, with only 0.92 mg/mL solubility, cannot achieve comparable aqueous dosing ranges.

In Vivo Pharmacokinetic and Efficacy Studies in Mouse Models of HBV

The >2.1-fold improvement in mouse hepatic microsomal T1/2 (>120 min vs. 58.2 min for CDM-3008) [1] makes CDM-3032 the preferred compound for murine PK/PD studies. CDM-3008's rapid clearance (T1/2 <1 hour) would necessitate frequent or continuous dosing to maintain therapeutic exposure, whereas CDM-3032's extended stability supports less frequent dosing schedules and more interpretable exposure-response relationships.

Mechanistic Deconvolution of IFN-Dependent Versus IFN-Independent Anti-HBV Pathways

CDM-3032 is uniquely suited as a probe for non-IFN-like anti-HBV mechanisms within the imidazonaphthyridine chemotype, as it does not significantly induce OAS-1 (an ISG marker) unlike CDM-3008 and CDM-3030 [1]. Researchers comparing CDM-3032 with CDM-3008 in parallel can dissect the contribution of JAK/STAT-mediated ISG induction versus alternative antiviral pathways. This is particularly relevant given CDM-3008's established activity profile: IC50 of 0.1 μM against HBV DNA, cccDNA reduction, and additive effects with entecavir [2].

Combination Studies with Nucleoside Analogue Standard-of-Care Agents

Given that CDM-3008 (the parent compound) shows additive anti-HBV effects with entecavir [2], and that CDM-3032 operates through a potentially distinct mechanism from CDM-3008 [1], CDM-3032 is an appropriate tool compound for evaluating non-IFN-like combination strategies with nucleoside analogues such as entecavir or tenofovir. Its improved metabolic stability supports sustained co-exposure in combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDM-3032

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.